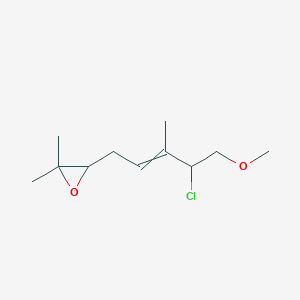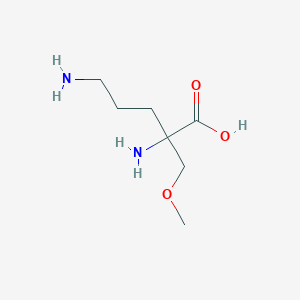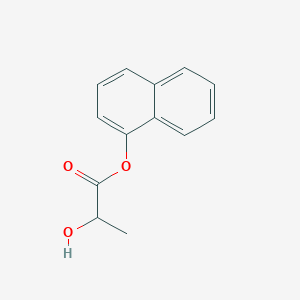
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is an organic compound that features a unique combination of functional groups, including a dithiolane ring and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The methanesulfonyl group can be introduced through a subsequent reaction with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate exerts its effects is largely dependent on its interactions with other molecules. The dithiolane ring can act as a chelating agent, binding to metal ions and affecting their reactivity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: A simpler compound with a similar dithiolane ring but lacking the methanesulfonyl group.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is unique due to the presence of both the dithiolane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to simpler dithiolane or dithiane derivatives .
Propriétés
Numéro CAS |
112809-79-7 |
|---|---|
Formule moléculaire |
C7H8O4S3 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
methyl 2-(1,3-dithiol-2-ylidene)-2-methylsulfonylacetate |
InChI |
InChI=1S/C7H8O4S3/c1-11-6(8)5(14(2,9)10)7-12-3-4-13-7/h3-4H,1-2H3 |
Clé InChI |
AURPPEIRTAVNAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1SC=CS1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


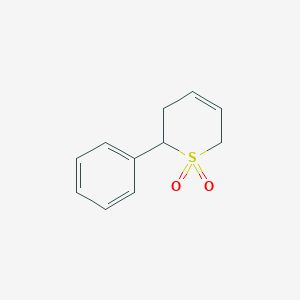

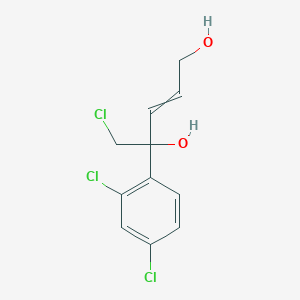
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
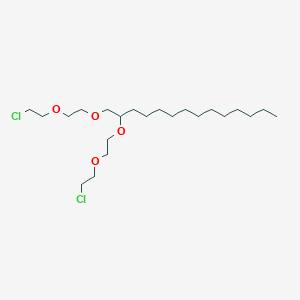
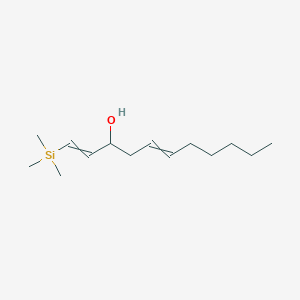
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

